molecular formula C25H29NO5 B11491735 2-[(3,4-Diethoxyphenyl)acetyl]-3-[(3-methoxyphenyl)amino]cyclohex-2-en-1-one

2-[(3,4-Diethoxyphenyl)acetyl]-3-[(3-methoxyphenyl)amino]cyclohex-2-en-1-one

Cat. No.: B11491735
M. Wt: 423.5 g/mol
InChI Key: TWJIVECJOXTLQF-WSSSEQJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3-METHOXYPHENYL)AMINO]CYCLOHEX-2-EN-1-ONE is a complex organic compound with a unique structure that includes both aromatic and cyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3-METHOXYPHENYL)AMINO]CYCLOHEX-2-EN-1-ONE typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the acetyl group: This can be achieved through Friedel-Crafts acylation, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Amination: Introduction of the amino group can be done through nucleophilic substitution reactions.

    Cyclization: The formation of the cyclohexene ring may involve intramolecular cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3-METHOXYPHENYL)AMINO]CYCLOHEX-2-EN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3-METHOXYPHENYL)AMINO]CYCLOHEX-2-EN-1-ONE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3-METHOXYPHENYL)AMINO]CYCLOHEX-2-EN-1-ONE exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanol: Similar in structure but lacks the acetyl and amino groups.

    3,4-Dimethoxyphenylacetic acid: Contains the methoxy groups but differs in the rest of the structure.

Uniqueness

2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3-METHOXYPHENYL)AMINO]CYCLOHEX-2-EN-1-ONE is unique due to its combination of functional groups and cyclic structure, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C25H29NO5

Molecular Weight

423.5 g/mol

IUPAC Name

(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-3-(3-methoxyphenyl)iminocyclohexan-1-one

InChI

InChI=1S/C25H29NO5/c1-4-30-23-13-12-17(15-24(23)31-5-2)14-22(28)25-20(10-7-11-21(25)27)26-18-8-6-9-19(16-18)29-3/h6,8-9,12-13,15-16,28H,4-5,7,10-11,14H2,1-3H3/b25-22-,26-20?

InChI Key

TWJIVECJOXTLQF-WSSSEQJOSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C/C(=C/2\C(=NC3=CC(=CC=C3)OC)CCCC2=O)/O)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=C2C(=NC3=CC(=CC=C3)OC)CCCC2=O)O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.